(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is a complex organic compound that features a piperazine ring, a thiazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Formation of the Thiazole Ring: The thiazole ring is often formed via a cyclization reaction involving a thioamide and a haloketone.
Coupling of the Piperazine and Thiazole Rings: The piperazine and thiazole rings are coupled through a condensation reaction with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced pyridine derivatives.
Substitution: Products include substituted piperazine derivatives.
Scientific Research Applications
2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may interfere with signaling pathways, leading to changes in cell function or viability.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(METHYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE
- 2-[4-(PROPYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE
Uniqueness
2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is unique due to its specific ethylsulfonyl group, which can influence its reactivity and biological activity compared to similar compounds with different sulfonyl groups.
Properties
Molecular Formula |
C15H18N4O3S2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
(5Z)-2-(4-ethylsulfonylpiperazin-1-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H18N4O3S2/c1-2-24(21,22)19-8-6-18(7-9-19)15-17-14(20)13(23-15)10-12-4-3-5-16-11-12/h3-5,10-11H,2,6-9H2,1H3/b13-10- |
InChI Key |
YAXFCIABZGRSFO-RAXLEYEMSA-N |
Isomeric SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=CN=CC=C3)/S2 |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CN=CC=C3)S2 |
Origin of Product |
United States |
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